tert-butyl N-[4-(2-hydroxypropan-2-yl)cyclohexyl]carbamate
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Overview
Description
tert-Butyl N-[4-(2-hydroxypropan-2-yl)cyclohexyl]carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a cyclohexyl ring, and a hydroxypropan-2-yl group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-(2-hydroxypropan-2-yl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution . The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[4-(2-hydroxypropan-2-yl)cyclohexyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[4-(2-hydroxypropan-2-yl)cyclohexyl]carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .
Biology
In biological research, this compound is used in the synthesis of various bioactive molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Medicine
In medicine, this compound is used in the development of drugs that target specific enzymes and receptors. It is also used in the synthesis of prodrugs that improve the bioavailability of active pharmaceutical ingredients .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(2-hydroxypropan-2-yl)cyclohexyl]carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved include the modulation of enzyme activity and the alteration of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protecting group properties.
N-Boc-ethanolamine: Used as a protecting group for amines and alcohols.
tert-Butyl [4-(2-hydroxyethyl)phenyl]carbamate: Used in the synthesis of bioactive molecules.
Uniqueness
tert-Butyl N-[4-(2-hydroxypropan-2-yl)cyclohexyl]carbamate is unique due to its specific structure, which combines a cyclohexyl ring with a hydroxypropan-2-yl group. This combination provides distinct chemical and biological properties, making it valuable in various applications.
Properties
Molecular Formula |
C14H27NO3 |
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Molecular Weight |
257.37 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-hydroxypropan-2-yl)cyclohexyl]carbamate |
InChI |
InChI=1S/C14H27NO3/c1-13(2,3)18-12(16)15-11-8-6-10(7-9-11)14(4,5)17/h10-11,17H,6-9H2,1-5H3,(H,15,16) |
InChI Key |
MUZGYHYXSDVDGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C(C)(C)O |
Origin of Product |
United States |
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